An In-Depth Technical Guide to 4-Methylanisole-d7
An In-Depth Technical Guide to 4-Methylanisole-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylanisole-d7 (also known as 4-methoxytoluene-d7) is the deuterated analog of 4-methylanisole. It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) based methods.[1][2][3] Its structural similarity to the non-labeled analyte allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby enabling accurate quantification by correcting for matrix effects and variations in analytical procedures.[4][5] This technical guide provides a comprehensive overview of 4-Methylanisole-d7, including its chemical and physical properties, synthesis, analytical applications, and a general experimental protocol for its use as an internal standard.
Chemical and Physical Properties
The physical and chemical properties of 4-Methylanisole-d7 are comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of seven deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | C₈H₃D₇O | Inferred |
| Molecular Weight | 129.22 g/mol | Calculated |
| Exact Mass | 129.1161 g/mol | Calculated |
| Isotopic Purity | Typically ≥98 atom % D | [1][2][3] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | ~174 °C | [7] |
| Density | ~0.97 g/mL | [7] |
Note: Some properties are estimated based on the non-deuterated compound due to limited available data for the deuterated form.
Synthesis of 4-Methylanisole-d7
The synthesis of 4-Methylanisole-d7 typically involves a two-step process, starting with the deuteration of the precursor, p-cresol, followed by methylation.
Logical Synthesis Pathway
Detailed Synthesis Methodology
Step 1: Deuteration of p-Cresol
The aromatic ring and the methyl group of p-cresol can be deuterated using various methods. One common approach involves acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like deuterated water (D₂O) or deuterated sulfuric acid (D₂SO₄).[8] The reaction is typically carried out under elevated temperatures to facilitate the exchange of all seven exchangeable protons.
Step 2: Methylation of Deuterated p-Cresol
The resulting deuterated p-cresol is then methylated to yield 4-Methylanisole-d7. A common laboratory-scale method for this is the Williamson ether synthesis, where the deuterated p-cresol is first deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent. To achieve the d7 labeling, a deuterated methylating agent such as methyl iodide-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄) would be used.[9][10][11]
Analytical Applications and Experimental Protocols
The primary application of 4-Methylanisole-d7 is as an internal standard for the quantification of 4-methylanisole and structurally related volatile organic compounds (VOCs) in various matrices, including environmental, food, and biological samples.[4][6][7][12][13]
Use as an Internal Standard in GC-MS Analysis
The addition of a known amount of 4-Methylanisole-d7 to a sample prior to analysis allows for the correction of analyte loss during sample preparation and variations in instrument response. The quantification is based on the ratio of the MS signal of the analyte to that of the internal standard.
General Experimental Protocol for Quantification of 4-Methylanisole in a Liquid Matrix
This protocol provides a general workflow for the use of 4-Methylanisole-d7 as an internal standard for the quantification of 4-methylanisole in a liquid sample (e.g., water, plasma) by GC-MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of 4-Methylanisole: Prepare a stock solution of non-deuterated 4-methylanisole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Primary Stock Solution of 4-Methylanisole-d7: Prepare a stock solution of 4-Methylanisole-d7 in the same solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the 4-methylanisole stock solution and a constant concentration of the 4-Methylanisole-d7 internal standard solution. A typical internal standard concentration might be in the range of 10-100 ng/mL.
2. Sample Preparation:
-
To a known volume of the sample, add a precise volume of the 4-Methylanisole-d7 internal standard working solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix. For example, in LLE, an organic solvent like dichloromethane or a mixture of hexane and acetone can be used.
-
Concentrate the extract to a final volume suitable for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 4-methylanisole to the peak area of 4-Methylanisole-d7 against the concentration of 4-methylanisole in the calibration standards.
-
Determine the concentration of 4-methylanisole in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Experimental Workflow Diagram
Spectroscopic Data
Due to the proprietary nature of specific analytical standard data, publicly available NMR and mass spectra for 4-Methylanisole-d7 are limited. However, the expected spectral characteristics can be inferred from the structure and comparison with the non-deuterated analog.
¹H NMR Spectroscopy
In a ¹H NMR spectrum of 4-Methylanisole-d7, the signals corresponding to the aromatic protons and the methyl protons would be absent or significantly reduced to very small residual peaks, depending on the isotopic purity. The spectrum would be dominated by the solvent signal and any non-deuterated impurities.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Methylanisole-d7 would be very similar to that of 4-methylanisole. The chemical shifts of the carbon atoms would be largely unaffected by the deuterium substitution. However, the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would have a lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
Mass Spectrometry
The mass spectrum of 4-Methylanisole-d7 is critical for its use as an internal standard. The molecular ion peak would be observed at m/z 129. The fragmentation pattern would be similar to that of 4-methylanisole, but the fragment ions containing deuterium atoms would have correspondingly higher m/z values. For example, the loss of a methyl group (-CH₃) from 4-methylanisole gives a fragment at m/z 107. In 4-Methylanisole-d7, the loss of a deuterated methyl group (-CD₃) would result in a fragment at m/z 111.
Conclusion
4-Methylanisole-d7 is an essential tool for researchers and analytical chemists requiring accurate quantification of 4-methylanisole and related compounds. Its properties as a stable, isotopically labeled internal standard make it invaluable for overcoming challenges associated with complex sample matrices and analytical variability. This guide provides a foundational understanding of its properties, synthesis, and application, enabling professionals in drug development and other scientific fields to effectively utilize this important analytical standard.
References
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
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